Lymecycline

Catalog No.
S534151
CAS No.
992-21-2
M.F
C29H38N4O10
M. Wt
602.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lymecycline

CAS Number

992-21-2

Product Name

Lymecycline

IUPAC Name

(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid

Molecular Formula

C29H38N4O10

Molecular Weight

602.6 g/mol

InChI

InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1

InChI Key

PZTCVADFMACKLU-UEPZRUIBSA-N

SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O

Solubility

Very soluble in water, slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride.

Synonyms

Lymecycline; Mucomycin; Tetralisal; Limeciclina

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O

Description

The exact mass of the compound Lymecycline is 602.2588 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Very soluble in water, slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Properties:

Lymecycline, like other tetracyclines, exhibits broad-spectrum antibacterial activity. It disrupts protein synthesis in bacteria by binding to their ribosomes. This makes it effective against a range of gram-positive and gram-negative bacteria (). Research is ongoing to explore its potential use in treating various bacterial infections, including:

  • Dissecting Cellulitis of the Scalp: A recent study suggests Lymecycline might be a promising option for treating dissecting cellulitis of the scalp, a rare inflammatory condition. The study showed improvement in most patients receiving Lymecycline treatment ().

Anti-inflammatory Effects:

Emerging research suggests Lymecycline may possess anti-inflammatory properties beyond its direct antibacterial action. It might modulate the immune response by inhibiting the production of pro-inflammatory cytokines like TNF-alpha, IL-1, and IL-6 (). This opens avenues for exploring its use in inflammatory skin conditions.

  • Folliculitis Decalvans (FFD): Though more research is needed, some studies have reported positive results using Lymecycline to manage FFD, a scarring type of alopecia. The proposed mechanism involves its anti-inflammatory properties alongside its ability to target bacterial involvement in the condition ().

Advantages over other Tetracyclines:

Lymecycline offers some potential advantages over other tetracyclines, such as doxycycline:

  • Improved Absorption: The combination of tetracycline with the amino acid L-lysine in Lymecycline enhances its absorption and allows for once-daily dosing, potentially improving treatment adherence ().
  • Reduced Photosensitivity: Compared to some tetracyclines, Lymecycline might have a lower risk of causing sun sensitivity, a common side effect ().

Lymecycline is a broad-spectrum antibiotic belonging to the tetracycline class, characterized by its unique solubility and absorption properties. It has a chemical formula of C29H38N4O10C_{29}H_{38}N_{4}O_{10} and a molar mass of approximately 602.641 g/mol. Introduced in 1963, Lymecycline is notable for being about 5,000 times more soluble than its parent compound, tetracycline, allowing for effective treatment at lower dosages. This compound is primarily used to treat various bacterial infections, including acne, respiratory tract infections, and urinary tract infections .

Lymecycline acts as a bacteriostatic antibiotic, meaning it inhibits bacterial growth rather than directly killing them. Here's the mechanism:

  • Penetration: Lymecycline enters bacterial cells through passive diffusion.
  • Protein synthesis inhibition: It binds to the 16S ribosomal subunit, a critical component of bacterial protein synthesis machinery. This binding prevents the attachment of transfer RNA (tRNA), which is essential for protein assembly, ultimately halting bacterial growth [].
  • Toxicity: Lymecycline can cause side effects like gastrointestinal upset, diarrhea, and photosensitivity (increased sun sensitivity) []. In rare cases, it can lead to more severe complications like liver damage [].
  • Contraindications: Lymecycline is contraindicated in pregnant and breastfeeding women due to potential harm to the developing fetus or infant [].
  • Drug Interactions: It can interact with other medications, including antacids, iron supplements, and birth control pills, reducing their effectiveness [].

The biological activity of Lymecycline is primarily attributed to its mechanism of action as a protein synthesis inhibitor. By binding to the 30S ribosomal subunit, it disrupts the translation process in susceptible bacteria such as Escherichia coli. This action effectively inhibits bacterial growth and replication, making Lymecycline effective against a wide range of Gram-positive and Gram-negative organisms .

Lymecycline can be synthesized through various methods that typically involve modifications of tetracycline derivatives. The synthesis process often includes the formation of amide bonds and other functional group transformations to enhance solubility and bioavailability. Specific synthetic routes may vary based on desired properties and yield but generally follow established organic chemistry protocols for tetracycline derivatives .

Lymecycline is utilized in treating several medical conditions, including:

  • Acne: Effective for moderately severe cases due to its enhanced absorption profile.
  • Respiratory Infections: Used in treating acute exacerbations of chronic bronchitis.
  • Urinary Tract Infections: Prescribed for various urinary tract infections.
  • Soft Tissue Infections: Effective against skin and soft tissue infections.
  • Rickettsial Infections: Employed in treating conditions like Rickettsial fever.

The standard dosage for adults is typically 408 mg daily, which is equivalent to 300 mg of tetracycline base .

Lymecycline has been studied for its interactions with other medications. Notably:

  • It may increase the absorption of digoxin, leading to elevated serum levels and potential toxicity.
  • There are reported interactions with anticoagulants, which can heighten bleeding risks.
  • Caution is advised when used concurrently with lithium due to possible increases in serum lithium levels .

Lymecycline shares similarities with other tetracyclines but stands out due to its unique solubility and absorption characteristics. Here are some comparable compounds:

CompoundSolubilityUnique Features
TetracyclineLowStandard tetracycline with broader applications
DoxycyclineModerateLonger half-life; less frequent dosing
MinocyclineModerateGreater anti-inflammatory properties
OxytetracyclineLowCommonly used in veterinary medicine

Lymecycline's ability to be absorbed through an active transport mechanism makes it particularly effective for oral administration compared to these similar compounds .

Purity

85% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.4

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

602.25879342 g/mol

Monoisotopic Mass

602.25879342 g/mol

Boiling Point

928.1±65.0

Heavy Atom Count

43

Density

1.53

Appearance

Solid powder

Melting Point

192.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7D6EM3S13P

Drug Indication

Lymecycline is used for the treatment of acne in addition to other susceptible infections; propionibacterium is often the cause of acne. Some of the infections that can be treated with lymecycline include upper respiratory tract infections, urinary tract infections, bronchitis, chlamydial infections, and rickettsial infections.

Mechanism of Action

Normally, the ribosome synthesizes proteins through the binding of aminoacyl-tRNA to the mRNA-ribosome complex. Lymecycline binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains. This results in bacteriostatic actions, treating various infections.

Absorption Distribution and Excretion

Lymecycline is 77-88% absorbed after oral administration with a relative bioavailability of 70%. The Cmax of lymecycline is 2.1 mg/L and is achieved about 3 hours after administration. The AUC is 21.9 ± 4.3 mg·h/L.
Lymecycline is 25% eliminated in the urine. Based on being a member of the tetracycline drug class, fecal elimination is likely another route of elimination.
Lymecycline is lipophilic and easily crosses the cell membrane and passively diffuses through bacterial porin channels. As a second-generation tetracycline, the concentration in the bile ranges from 10 to 25 times higher than plasma concentration. In general, the volume of distribution of tetracyclines ranges from 1.3–1.7 L/kg or 100–130 L.
Lymecycline is partially cleared by the kidneys, like other tetracyclines.

Wikipedia

Lymecycline

Biological Half Life

The half-life of lymecycline is approximately 8 hours.

Dates

Modify: 2024-04-14
1. Kelhälä HL, Aho VTE, Fyhrquist N, Pereira PAB, Kubin ME, Paulin L, Palatsi R, Auvinen P, Tasanen K, Lauerma A. Isotretinoin and lymecycline treatments modify the skin microbiota in acne. Exp Dermatol. 2018 Jan;27(1):30-36. doi: 10.1111/exd.13397. Epub 2017 Sep 14. PMID: 28636791.

2. Gualtieri B, Tonini A, Panduri S, Chiricozzi A, Romanelli M. Acne fulminans associated with lymecycline intake: a case report. Clin Cosmet Investig Dermatol. 2018 Aug 3;11:403-405. doi: 10.2147/CCID.S158925. PMID: 30122970; PMCID: PMC6082323.

3. Bossuyt L, Bosschaert J, Richert B, Cromphaut P, Mitchell T, Al Abadie M, Henry I, Bewley A, Poyner T, Mann N, Czernielewski J. Lymecycline in the treatment of acne: an efficacious, safe and cost-effective alternative to minocycline. Eur J Dermatol. 2003 Mar-Apr;13(2):130-5. PMID: 12695127.

4. Cunliffe WJ, Meynadier J, Alirezai M, George SA, Coutts I, Roseeuw DI, Hachem JP, Briantais P, Sidou F, Soto P. Is combined oral and topical therapy better than oral therapy alone in patients with moderate to moderately severe acne vulgaris? A comparison of the efficacy and safety of lymecycline plus adapalene gel 0.1%, versus lymecycline plus gel vehicle. J Am Acad Dermatol. 2003 Sep;49(3 Suppl):S218-26. doi: 10.1067/s0190-9622(03)01153-8. PMID: 12963898.

5. Chen Y, Wu J, Yan H, Cheng Y, Wang Y, Yang Y, Deng M, Che X, Hou K, Qu X, Zou D, Liu Y, Zhang Y, Hu X. Lymecycline reverses acquired EGFR-TKI resistance in non-small-cell lung cancer by targeting GRB2. Pharmacol Res. 2020 Sep;159:105007. doi: 10.1016/j.phrs.2020.105007. Epub 2020 Jun 17. PMID: 32561477.

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